molecular formula C10H8N2O4 B8451155 Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B8451155
M. Wt: 220.18 g/mol
InChI Key: GYTIFDJEWWCWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which then undergoes cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Uniqueness

Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its hydroxyl group at the 7-position and the carboxylate ester at the 6-position contribute to its unique chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 7-hydroxy-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-7(3-8(6)13)11-4-12-9(5)14/h2-4,13H,1H3,(H,11,12,14)

InChI Key

GYTIFDJEWWCWHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C(=O)NC=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-amino-5-carbamoyl-2-hydroxybenzoate (5.4 g) and formic acid (50 ml) was heated to reflux for 1 hour. The mixture was evaporated. Toluene (75 ml) was added and the mixture was evaporated. The solid residue was washed with methanol and diethyl ether and dried to give methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate (5.2 g); NMR Spectrum: (DMSOd6) 4.9 (s, 3H), 7.09 (s, 1H), 7.39 (s, 1H), 8.5 (s, 1H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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